molecular formula C27H27BrN4O4S B11651406 (6Z)-6-(3-bromo-5-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-(3-bromo-5-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11651406
M. Wt: 583.5 g/mol
InChI Key: RBAKALFGVKZWRC-SVOMUSEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (6Z)-6-[(3-BROMO-5-ETHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule featuring a thiadiazolo-pyrimidinone core

Properties

Molecular Formula

C27H27BrN4O4S

Molecular Weight

583.5 g/mol

IUPAC Name

(6Z)-6-[[3-bromo-5-ethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C27H27BrN4O4S/c1-4-9-18-10-7-8-11-21(18)35-12-13-36-24-20(28)15-17(16-22(24)34-6-3)14-19-25(29)32-27(30-26(19)33)37-23(5-2)31-32/h4,7-8,10-11,14-16,29H,1,5-6,9,12-13H2,2-3H3/b19-14-,29-25?

InChI Key

RBAKALFGVKZWRC-SVOMUSEKSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Br)OCCOC4=CC=CC=C4CC=C)OCC)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Br)OCCOC4=CC=CC=C4CC=C)OCC)C(=O)N=C2S1

Origin of Product

United States

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